(2R,4R)-2-methylpiperidin-4-ol hydrochloride
Description
(2R,4R)-2-Methylpiperidin-4-ol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with stereospecific methyl and hydroxyl substituents at the 2- and 4-positions, respectively. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol (CAS: 89451-59-2) .
Properties
IUPAC Name |
(2R,4R)-2-methylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHDUOLFKISDJ-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-77-6 | |
| Record name | 4-Piperidinol, 2-methyl-, hydrochloride (1:1), (2R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-methylpiperidin-4-ol hydrochloride can be achieved through several methods One common approach involves the diastereoselective synthesis of the compound from commercially available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high diastereoselectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Key findings include:
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MnO₂-mediated oxidation converts the alcohol to a ketone intermediate, which can further participate in cyclization or functionalization reactions .
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DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been employed for dehydrogenation, yielding unsaturated piperidine derivatives under mild conditions .
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂, 50°C, 3 h | 4-Ketopiperidine derivative | 75–90% | |
| DDQ | Dioxane, rt, 18 h | Dehydrogenated derivative | 60–80% |
Hydrogenation and Reduction
The compound serves as a precursor for saturated piperidine derivatives:
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Catalytic hydrogenation with ammonium formate and Pd/C reduces double bonds in intermediates, yielding stereochemically pure cis-4-hydroxy-2-methylpiperidine .
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NaBH₄ reduction of ketone derivatives regenerates the alcohol functionality with retention of stereochemistry .
Key Example :
Hydrogenation of bicyclic lactam intermediates derived from (2R,4R)-2-methylpiperidin-4-ol hydrochloride produced (2S,4S)-2-methylpiperidin-4-ol in 98% yield .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
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Halogenation : Treatment with SOCl₂ or PBr₃ replaces the hydroxyl group with Cl or Br, enabling further cross-coupling reactions .
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Grignard reactions : Organomagnesium reagents (e.g., CH₂=CHMgBr) add to ketone intermediates, forming 2,2-disubstituted piperidines .
Table 2: Substitution Reaction Outcomes
| Reagent | Product Type | Stereochemical Outcome | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | 4-Chloropiperidine | Retention of cis configuration | 85% | |
| CH₂=CHMgBr | 2-Vinyl-4-hydroxypiperidine | Diastereoselective addition | 70–90% |
Acylation and Esterification
The hydroxyl group undergoes acylation with:
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Acetyl chloride to form 4-acetoxy derivatives.
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Benzoyl chloride under basic conditions, yielding esters used in drug discovery .
Notable Application :
Acylation intermediates were utilized in synthesizing donepezil analogues, where stereochemistry at C2 and C4 critically influenced acetylcholinesterase inhibition .
Ring-Opening and Cyclization
The piperidine ring participates in ring-expansion or contraction reactions:
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Acid-mediated ring-opening generates linear amines for further functionalization .
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Corey–Chaykovsky cyclization forms bicyclic lactams when reacted with sulfonium ylides .
Example :
Reaction with divinyl ketones via a double aza-Michael addition yielded 2-substituted 4-piperidones, key intermediates in bioactive molecule synthesis .
Stereochemical Influence on Reactivity
The cis-(2R,4R) configuration imparts distinct reactivity:
Scientific Research Applications
Chemistry
In the field of chemistry, (2R,4R)-2-methylpiperidin-4-ol hydrochloride serves as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemical properties enable the formation of enantiomerically pure compounds, which are crucial in drug development.
Key Reactions:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: Can lead to various reduced derivatives.
- Substitution: The hydroxyl group can be replaced with other functional groups.
Biology
In biological research, this compound has been utilized in studies involving enzyme interactions and receptor binding. Its chirality plays a significant role in determining its binding affinity and specificity towards different molecular targets.
Mechanisms of Action:
- Acts as an inhibitor or activator of enzymes depending on its structure.
- Influences biochemical pathways relevant to therapeutic applications.
Case Studies:
Research indicates that this compound can serve as a model for understanding chirality's impact on drug interactions and efficacy. For instance, studies have shown its potential role in modulating neurotransmitter receptors, which is critical for developing treatments for neurological disorders.
Industry
In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its ability to act as an intermediate in pharmaceutical synthesis makes it valuable for creating various therapeutic agents.
Applications in Industry:
- Used as an intermediate in synthesizing pharmaceuticals.
- Involved in producing agrochemicals that require specific stereochemical configurations for efficacy.
Mechanism of Action
The mechanism of action of (2R,4R)-2-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards different molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine Derivatives
(2R,4R)-2-Methylpiperidin-4-ol Hydrochloride vs. (3R,4R)-3-Methylpiperidin-4-ol Hydrochloride
(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride
Pyrrolidine Derivatives
(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride
(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride
Functionalized Derivatives
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride
- Molecular Formula : C₅H₁₀ClFN₂O; Molecular Weight : 168.60 g/mol .
- Key Features : Carboxamide group facilitates hydrogen bonding with biological targets.
- Applications : Investigated for kinase inhibition in oncology .
(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride
Key Research Findings and Trends
Stereochemical Impact : The (2R,4R) configuration in piperidine derivatives ensures optimal diastereoselectivity in synthesis, critical for bioactive molecule development .
Substituent Effects :
- Hydroxyl groups enhance solubility but may reduce membrane permeability.
- Fluorine or methyl groups improve metabolic stability and target affinity .
Ring Size : Piperidine derivatives generally exhibit higher conformational flexibility than pyrrolidines, influencing receptor binding kinetics .
Biological Activity
(2R,4R)-2-methylpiperidin-4-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its role as a building block in drug development.
Overview of Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Analgesic and Anti-inflammatory Properties : The compound has been studied for its potential to alleviate pain and reduce inflammation, suggesting applications in treating chronic pain conditions.
- Neurological Applications : Its ability to modulate neurotransmitter systems indicates possible uses in treating neurological disorders such as Alzheimer's disease and depression .
- Enzyme Interaction : The compound interacts with various enzymes and receptors, influencing metabolic pathways and neurotransmission. It has shown promise as an inhibitor or activator of specific enzymes depending on its structural configuration.
The mechanisms by which this compound exerts its effects are multifaceted:
- Receptor Binding : The compound can bind to neurotransmitter receptors, affecting their activity. For instance, it has been noted for its interaction with muscarinic acetylcholine receptors, which are crucial in cognitive function and memory .
- Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase, which is relevant for Alzheimer's treatment due to its role in degrading acetylcholine .
- Nucleophilic Substitution : The hydroxyl group in the structure allows for nucleophilic substitutions and reductions, contributing to its reactivity and potential for forming new compounds.
Synthesis Methods
Various synthetic routes have been developed to produce this compound. These methods vary in yield, stereoselectivity, and environmental impact. Key synthesis strategies include:
- Diastereoselective Approaches : Recent studies have focused on diastereoselective synthesis methods that enhance the yield of desired stereoisomers while minimizing by-products .
- Chiral Building Blocks : The compound serves as a chiral building block for synthesizing other biologically active molecules.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes notable comparisons:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| 1-Methylpiperidin-4-ol | Similar piperidine structure | Lacks chirality; different biological profile |
| 3-Hydroxypiperidine | Hydroxyl group at position 3 | Different stereochemistry affects receptor binding |
| 1-(3-Hydroxypropyl)piperidine | Extended chain at position 1 | Changes in lipophilicity may affect absorption |
The unique stereochemistry of this compound contributes significantly to its distinct biological activity compared to other piperidine derivatives.
Case Studies and Research Findings
Numerous studies have explored the pharmacological potential of this compound:
- Analgesic Effects : In a study assessing various piperidine derivatives for analgesic properties, this compound demonstrated significant pain relief effects comparable to established analgesics.
- Cognitive Enhancement : Research involving animal models has shown that the compound may improve cognitive functions when administered at specific dosages, highlighting its potential in treating neurodegenerative diseases.
- Antifungal Activity : While primarily focused on neurological applications, some studies have noted antifungal properties against specific strains when tested in vitro .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology : Combine CRISPR-Cas9 knockouts (e.g., target receptor genes) with transcriptomics (RNA-seq) to confirm pathway engagement. In vivo PET imaging with -labeled analogs can quantify target occupancy in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
